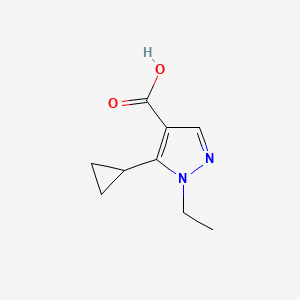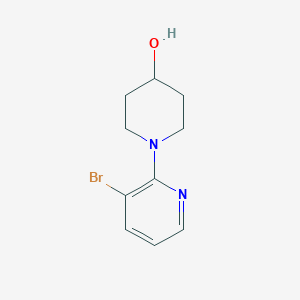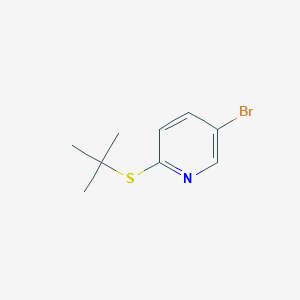![molecular formula C6H5BrN4 B1526617 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine CAS No. 937047-06-8](/img/structure/B1526617.png)
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
Overview
Description
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound used in the preparation of N-Heterocyclic compounds for pharmaceutical use . It is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthesis of this compound involves a one-pot cascade sequence for direct cyanation of pyrrole. Amination and cyclization with formamidine acetate complete the synthesis . The yield of triazine was doubled from 31% to 59%, and the synthetic step count was reduced from 4 to 2 .Molecular Structure Analysis
The molecular formula of this compound is C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with its use in the synthesis of other compounds. For instance, it is used in the preparation of N-Heterocyclic compounds for pharmaceutical use .Physical And Chemical Properties Analysis
This compound appears as a white or almost white powder .Mechanism of Action
Target of Action
The primary targets of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, which can lead to the suppression of cancer cell proliferation .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes regulated by kinases. This can lead to the suppression of cancer cell proliferation, making the compound a potential candidate for cancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to light and moisture may affect its stability, which is why it is recommended to store the compound in a dark, dry place . Furthermore, the compound’s efficacy may be influenced by factors such as the specific type of cancer cells it is used against and the presence of other compounds or drugs in the system.
Advantages and Limitations for Lab Experiments
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized in a two-step process. Additionally, it is a valuable tool for studies that explore the biological activities of its derivatives and analogs. However, this compound also has some limitations for use in laboratory experiments. It is a relatively expensive compound and its synthesis can be time-consuming. Additionally, it can be toxic and can cause irritation to the skin and eyes.
Future Directions
The potential future applications of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are numerous. It could be used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, it could be used in the development of new drugs for the treatment of inflammation, pain, and other diseases. Furthermore, this compound could be used in the development of new compounds for use in imaging and diagnostics. Finally, it could be used in the
Scientific Research Applications
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds and has been used in the study of various physiological and biochemical processes. This compound has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrrolo[2,1-F][1,2,4]triazin-4-amine derivatives, that have been found to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. In addition, this compound has been used in the synthesis of novel compounds that have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Safety and Hazards
properties
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYPBKFBMYMOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)


![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)


![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
